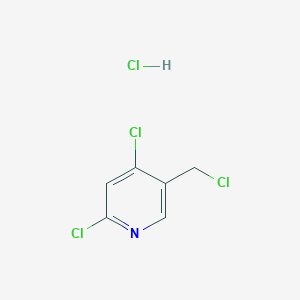
3'-Chloro-2-nitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Chloro-2-nitro-1,1’-biphenyl is an organic compound with the molecular formula C12H8ClNO2 It is a derivative of biphenyl, where one of the benzene rings is substituted with a chlorine atom at the 3’ position and a nitro group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3’-Chloro-2-nitro-1,1’-biphenyl typically involves a Suzuki coupling reaction. This method uses o-chloronitrobenzene and to-chlorophenylboronic acid as starting materials. The reaction is carried out under nitrogen or other inert gas shielding, with an alkaline reagent and a nickel or copper catalyst . The reaction conditions include a temperature of 130°C and a reaction time of 19 hours .
Industrial Production Methods
In industrial settings, the preparation of 3’-Chloro-2-nitro-1,1’-biphenyl can be scaled up using continuous flow processes. This method involves a similar Suzuki coupling reaction but is optimized for large-scale production. The use of continuous flow reactors allows for better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
3’-Chloro-2-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the chlorine atom.
Reduction: 3’-Chloro-2-amino-1,1’-biphenyl.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
3’-Chloro-2-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’-Chloro-2-nitro-1,1’-biphenyl involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect biological pathways and molecular targets, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1’-biphenyl: Similar structure but lacks the nitro group.
3-Nitro-1,1’-biphenyl: Similar structure but lacks the chlorine atom.
4’-Chloro-2-nitro-1,1’-biphenyl: Similar structure with different substitution positions.
Uniqueness
3’-Chloro-2-nitro-1,1’-biphenyl is unique due to the specific positions of the chlorine and nitro groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C12H8ClNO2 |
|---|---|
Molecular Weight |
233.65 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-nitrobenzene |
InChI |
InChI=1S/C12H8ClNO2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14(15)16/h1-8H |
InChI Key |
YSOWAWGRIYZJHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


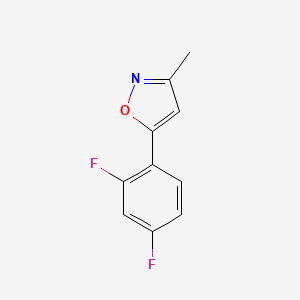
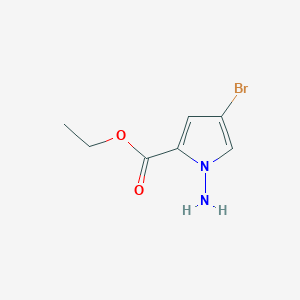
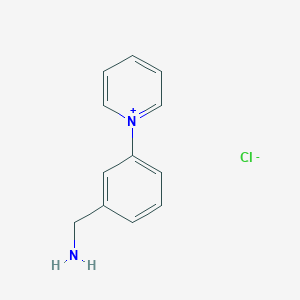
![8-Bromo-2-(3-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665080.png)
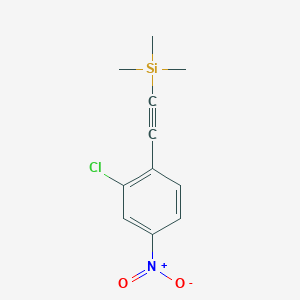
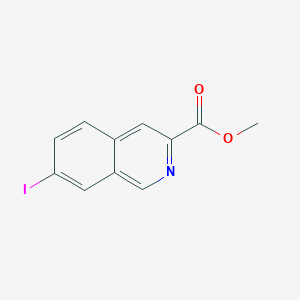

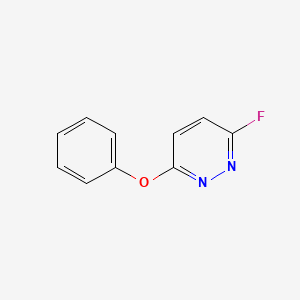
![[3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid](/img/structure/B13665112.png)

![2-Amino-5-(2-hydroxyethyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13665125.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate](/img/structure/B13665130.png)
